

# Cross-resistance studies with Glufosinate-Ammonium and other herbicides

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# Cross-Resistance in Glufosinate-Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and implications of cross-resistance involving the herbicide **glufosinate-ammonium** and other herbicidal agents. As weed resistance to herbicides poses a significant threat to global food security, a thorough understanding of the underlying biochemical and genetic factors is paramount for the development of sustainable weed management strategies and novel herbicide discovery. This document provides a comprehensive overview of the known resistance mechanisms, quantitative data from cross-resistance studies, detailed experimental protocols, and visual representations of key pathways and workflows.

# Introduction to Glufosinate-Ammonium and Herbicide Resistance

**Glufosinate-ammonium** is a broad-spectrum, non-selective herbicide that has become a critical tool in modern agriculture, particularly for managing weeds resistant to other herbicides like glyphosate.[1][2][3] Its mode of action involves the inhibition of glutamine synthetase (GS), an essential enzyme in nitrogen metabolism.[4][5][6] Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, ultimately causing plant death.



The evolution of herbicide resistance in weeds is a natural process accelerated by the intense selection pressure from modern agricultural practices.[1] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). [8] TSR involves modifications to the herbicide's target protein, such as mutations or gene amplification, which prevent the herbicide from binding effectively.[9] NTSR encompasses a range of mechanisms that reduce the amount of active herbicide reaching the target site, including reduced uptake and translocation, enhanced metabolic degradation, and sequestration of the herbicide.[10][11][12]

# Mechanisms of Resistance to Glufosinate-Ammonium

Several mechanisms of resistance to **glufosinate-ammonium** have been identified in various weed species.

## **Target-Site Resistance (TSR)**

- Gene Amplification: Increased copy number of the glutamine synthetase gene (GS) has been identified as a mechanism of glufosinate resistance in Amaranthus palmeri (Palmer amaranth).[4][13][14] This leads to the overproduction of the GS enzyme, overwhelming the inhibitory effect of the herbicide. Specifically, amplification of the chloroplastic isoform (GS2) has been strongly linked to resistance.[4][14]
- Target-Site Mutations: While less common for glufosinate compared to other herbicides, mutations in the GS gene can confer resistance. A single point mutation, Ser59Gly, in the GS1 gene has been identified in Eleusine indica (goosegrass) populations from Malaysia and China, conferring a low level of resistance.[5]

## Non-Target-Site Resistance (NTSR)

Metabolic Degradation: Enhanced metabolism is a significant NTSR mechanism where the
herbicide is detoxified into non-phytotoxic compounds.[5] In transgenic glufosinate-tolerant
crops, a bacterial gene (pat or bar) is introduced, which encodes the enzyme
phosphinothricin acetyltransferase (PAT). PAT acetylates glufosinate, rendering it inactive.
While metabolism in non-transgenic resistant weeds is less common, some studies suggest
its involvement.[15] In the absence of the PAT enzyme, susceptible and some resistant



plants can metabolize glufosinate into compounds like 4-methylphosphinico-2-oxo-butanoic acid and 3-methylphosphinico-propanoic acid (MPP).[16]

 Reduced Uptake and Translocation: Although less frequently the primary mechanism for glufosinate resistance, reduced absorption of the herbicide through the leaf cuticle or limited movement (translocation) within the plant can contribute to tolerance.[7]

# Cross-Resistance Studies with Glufosinate-Ammonium

Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical classes with the same or different modes of action, often due to a single resistance mechanism.[17] Multiple resistance, on the other hand, is the evolution of resistance to multiple herbicides through the accumulation of different resistance mechanisms in the same plant.

Several studies have investigated cross-resistance between **glufosinate-ammonium** and other herbicides, most notably glyphosate.

## **Quantitative Data on Cross-Resistance**

The following tables summarize quantitative data from various studies, presenting the levels of resistance as a resistance index (R/S ratio), which is the ratio of the herbicide dose required to cause a 50% reduction in growth ( $GR_{50}$ ) or survival ( $LD_{50}$ ) in the resistant population compared to a susceptible population.

Table 1: Glufosinate Resistance and Cross-Resistance to Glyphosate in Lolium spp. (Ryegrass)



Weed Species	Herbicide	Parameter	R/S Ratio	Reference
Lolium perenne ssp. multiflorum	Glufosinate	GR50	2.4	[18]
Lolium perenne ssp. multiflorum	Glyphosate	-	Resistant	[18]
Lolium perenne	Glufosinate	GR <sub>50</sub>	3.9 - 4.5	[19]
Lolium perenne	Amitrole	GR <sub>50</sub>	2.9 - 13.1	[19]
Lolium rigidum	Glufosinate	GR <sub>50</sub>	~2-3	[20]
Lolium rigidum	Glyphosate	GR <sub>50</sub>	~5-10	[20]

Table 2: Glufosinate Resistance in Amaranthus palmeri (Palmer Amaranth)

Accession	Herbicide	Parameter	R/S Ratio	Reference
Anson County	Glufosinate	LD <sub>50</sub>	~1.3 - 2.7	[21]
A2019	Glufosinate	LD <sub>50</sub>	5.1 - 6.0	[22][23]
A2020	Glufosinate	LD <sub>50</sub>	17.0 - 19.0	[22][23]
B2020	Glufosinate	LD <sub>50</sub>	24.0 - 27.4	[22][23]
MSR2	Glufosinate	R/S	24	[13]

Table 3: Multiple Resistance in Eleusine indica (Goosegrass)



Herbicide	Parameter	R/S Ratio	Reference
Glufosinate	GR50	5	[21][24]
Glufosinate	LD <sub>50</sub>	14	[21][24]
Glyphosate	GR <sub>50</sub>	12	[21][24]
Glyphosate	LD <sub>50</sub>	144	[21][24]
Paraquat	GR50 / LD50	2 - 3	[24]
ACCase Inhibitors	-	Resistant	[24]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used in the study of herbicide cross-resistance.

## **Whole-Plant Dose-Response Bioassay**

This protocol is used to determine the level of resistance in a weed population by assessing plant survival or growth reduction across a range of herbicide doses.[25][26][27]

Objective: To quantify the herbicide dose that causes a 50% reduction in plant survival ( $LD_{50}$ ) or shoot biomass ( $GR_{50}$ ).

#### Materials:

- Seeds from putative resistant and known susceptible weed populations.
- Pots or trays filled with appropriate potting mix.
- Controlled environment growth chamber or greenhouse.
- Precision bench sprayer.
- · Commercial formulations of herbicides.
- Adjuvants (as recommended on the herbicide label).



Analytical balance.

#### Procedure:

- Seed Germination and Plant Growth:
  - Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots.
  - Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.
  - Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Herbicide Application:
  - Prepare a range of herbicide concentrations (typically 6-8 doses) that are expected to cause between 0% and 100% mortality or growth reduction in the susceptible population. Include a non-treated control.
  - Apply the herbicides using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Data Collection:
  - After a specified period (e.g., 21 days after treatment), assess plant survival (as a binary outcome: alive or dead) or harvest the above-ground biomass and dry it to a constant weight.
- Data Analysis:
  - Analyze the data using a non-linear regression model (e.g., log-logistic) to estimate the LD50 or GR50 values for each population.
  - Calculate the resistance index (R/S ratio) by dividing the LD<sub>50</sub> or GR<sub>50</sub> of the resistant population by that of the susceptible population.

# Glutamine Synthetase (GS) Activity Assay

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This in vitro assay measures the activity of the GS enzyme and its sensitivity to glufosinate.[8] [19]

Objective: To determine the concentration of glufosinate that inhibits GS activity by 50% (I50).

#### Materials:

- Fresh leaf tissue from resistant and susceptible plants.
- Extraction buffer (e.g., 50 mM imidazole-acetate buffer, pH 7.8, containing EDTA, dithiothreitol, MnCl<sub>2</sub>, and glycerol).[19]
- Reagents for the γ-glutamyl transferase assay: L-glutamine, hydroxylamine, sodium arsenate, MnCl<sub>2</sub>, ADP.[19]
- Ferric chloride reagent for color development.[19]
- · Spectrophotometer.
- Glufosinate-ammonium analytical standard.

#### Procedure:

- Enzyme Extraction:
  - Homogenize fresh leaf tissue in ice-cold extraction buffer.
  - Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
  - Use the supernatant containing the crude enzyme extract for the assay.
- Enzyme Assay:
  - Prepare a reaction mixture containing the assay reagents and varying concentrations of glufosinate.
  - Initiate the reaction by adding the enzyme extract.



- Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
- Stop the reaction by adding the ferric chloride reagent.
- Measurement and Analysis:
  - Measure the absorbance of the resulting brown-colored product at 540 nm.
  - Plot the enzyme activity against the glufosinate concentration and use a non-linear regression to calculate the I<sub>50</sub> value.

# Herbicide Absorption, Translocation, and Metabolism Study

This protocol uses radiolabeled herbicides (e.g., <sup>14</sup>C-glufosinate) to trace their fate within the plant.

Objective: To quantify and compare the uptake, movement, and breakdown of the herbicide in resistant and susceptible plants.

#### Materials:

- 14C-labeled herbicide.
- Resistant and susceptible plants at a uniform growth stage.
- Microsyringe.
- Methanol or ethanol for leaf washing.
- Biological oxidizer.
- Liquid scintillation counter.
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system.



#### Procedure:

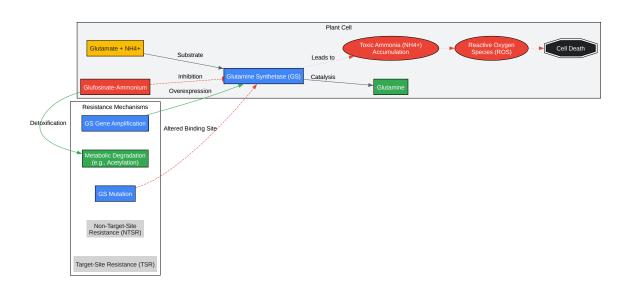
- Application of Radiolabeled Herbicide:
  - Apply a known amount of <sup>14</sup>C-herbicide in small droplets to a specific leaf of each plant using a microsyringe.
- Harvest and Sample Processing:
  - Harvest plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
  - Absorption: Wash the treated leaf with a solvent (e.g., 10% methanol) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the leaf wash using a liquid scintillation counter. The amount of absorbed herbicide is the total applied minus the amount in the wash.
  - Translocation: Section the plant into different parts (e.g., treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots). Combust each plant part in a biological oxidizer to capture the <sup>14</sup>CO<sub>2</sub> and quantify the radioactivity using a liquid scintillation counter.
  - Metabolism: Extract the radioactivity from a subset of plant tissue using a suitable solvent.
     Analyze the extracts using TLC or HPLC to separate the parent herbicide from its metabolites.

## **Visualizing Pathways and Workflows**

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to glufosinate resistance.

## Signaling Pathway of Glufosinate Action and Resistance





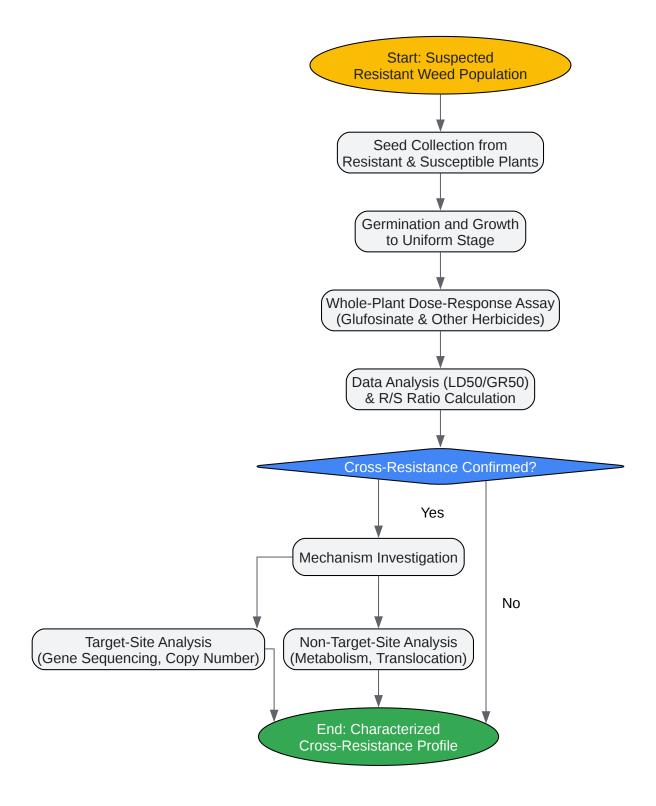
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Caption: Glufosinate mode of action and resistance mechanisms.

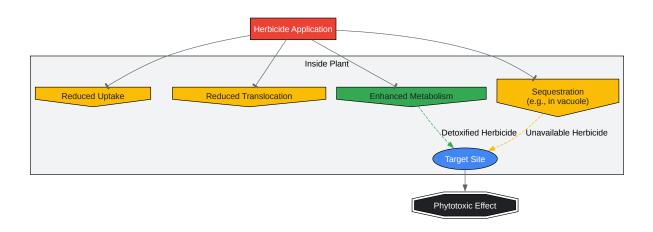


# **Experimental Workflow for Cross-Resistance Assessment**









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